molecular formula C9H8N2O B167519 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1693-94-3

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B167519
CAS No.: 1693-94-3
M. Wt: 160.17 g/mol
InChI Key: UUXFTJCUPHVPKZ-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a privileged chemical scaffold in medicinal and agricultural chemistry due to its structural similarity to purine bases . In drug discovery, this core structure is a key building block for developing bioactive molecules, including antipsychotic agents such as risperidone and paliperidone, the tranquilizer pirenperone, and the antidepressant lusaperidone . The compound's significance extends to cancer research, where related derivatives have been explored as novel activators of the M2 isoform of pyruvate kinase (PKM2), an emerging target for antitumor therapy . In agrochemical research, the pyrido[1,2-a]pyrimidin-4-one heterocycle serves as the foundational core for a class of highly effective mesoionic insecticides, including Triflumezopyrim and Dicloromezotiaz . These insecticides act on Nicotinic Acetylcholine receptors (nAChRs) in the central nervous system of pests like the rice planthopper, offering a novel mode of action that is efficient and exhibits low toxicity . The synthetic versatility of the this compound structure allows for its efficient functionalization using modern, practical methods, such as catalyst-free cyclization in green solvents like ethylene glycol or copper-catalyzed tandem C–N bond formation, enabling rapid library generation for structure-activity relationship studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c1-7-6-9(12)11-5-3-2-4-8(11)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXFTJCUPHVPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937621
Record name 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-94-3
Record name 4H-Pyrido[1, 2-methyl-
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Record name 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Synthetic Methodologies for 2 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for constructing the 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one skeleton have been fundamental in establishing the chemistry of this compound class. These routes often involve the reaction of readily available starting materials under thermal or acid-catalyzed conditions.

Condensation Reactions, including with β-keto Esters and Dicarbonyl Compounds

A prevalent and straightforward method for the synthesis of this compound involves the condensation of 2-aminopyridines with β-keto esters or dicarbonyl compounds. For instance, the reaction of 2-aminopyridine (B139424) with a β-keto ester in a suitable solvent like ethylene (B1197577) glycol can yield the desired pyrimidinone scaffold. This approach is often facilitated by heat or the presence of a catalyst.

A study by Liu and colleagues demonstrated the use of ethylene glycol as a green solvent to facilitate the condensation of 2-aminopyridine with a β-keto ester to form this compound. This method offers an environmentally friendly alternative to traditional solvents. Similarly, the reaction of 2-Amino-3-picoline with diethyl malonate is a known route to a derivative of this scaffold.

ReactantsCatalyst/SolventProductReference
2-Aminopyridine, β-keto esterEthylene glycolThis compound
2-Amino-3-picoline, Diethyl malonateNot specified2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Ring Closure Reactions of Substituted Pyridine (B92270) Derivatives

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core is frequently achieved through thermal cyclization or acid-promoted condensation reactions. These methods typically involve the intramolecular cyclization of a suitably substituted pyridine derivative. For example, halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized by the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. These precursors are prepared from 2-aminopyridines and an in situ formed isopropylidene methoxymethylenemalonate.

However, the substitution pattern on the pyridine ring can influence the reaction outcome. For instance, 6-chloro and 6-bromo substituted pyridylamino intermediates can lead to mixtures of 1,8-naphthyridin-4-ones and other rearranged products instead of the expected pyrido[1,2-a]pyrimidin-4-ones.

Approaches Involving Ketene (B1206846) and its Equivalents

Reactions involving ketene or its equivalents provide another avenue for the synthesis of the this compound ring system. Research has shown that the reaction of ketene with methyl-substituted 2-aminopyridines can lead to the formation of pyridopyrimidines. A notable example involves the thermal elimination of molecular nitrogen from anthra[1,2-d]triazine-4,7,12(3H)-trione to generate an in situ 1-iminoanthraquinone-2-ketene. This reactive intermediate can then undergo a [4+2]-cycloaddition reaction with pyridine derivatives to construct fused anthrapyrido[1,2-a]pyrimidin-4-one systems.

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and functionalization of the this compound core. These strategies often employ transition metal catalysis to achieve high selectivity and functional group tolerance.

Palladium-Catalyzed C-H Activation for Functionalization

Pall

Base-Promoted Cascade Cyclizations

A highly efficient, metal-free approach for synthesizing diversely structured pyrido[1,2-a]pyrimidinones has been developed utilizing a base-promoted cascade reaction. researchgate.net This methodology involves the reaction of ynones with 2-methylpyrimidin-4-ols, proceeding through a tandem C-N and C-C bond formation sequence. The process is characterized by its operational simplicity, broad functional group tolerance, and the ability to generate complex scaffolds from readily available starting materials. This method has yielded up to 95% for 29 different examples, highlighting its potential for applications in both synthetic and medicinal chemistry. researchgate.net

The reaction is initiated by a base-promoted aza-Michael addition of the pyrimidinol to the ynone, followed by an intramolecular cyclization and subsequent aromatization to afford the final pyrido[1,2-a]pyrimidinone core. This one-pot procedure avoids the harsh conditions often associated with traditional cyclization methods.

Photoredox Catalysis in C-H Arylation

Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool for the C-H arylation of the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold. nih.govacs.orguni-lj.si This approach offers a metal-free alternative to traditional cross-coupling reactions, operating at room temperature and utilizing an organic dye, such as eosin (B541160) Y disodium (B8443419) salt, as the photocatalyst. nih.govacs.orguni-lj.si

In a typical reaction, a 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate (B81430) salt is irradiated with green light (510 nm) in the presence of the photocatalyst and a (hetero)arene. nih.govacs.org This process generates an aryl radical from the diazonium salt, which then undergoes a C-H arylation with the coupling partner. The methodology has proven effective for a broad range of heteroarenes, including furans, ferrocene, and benzene, affording the corresponding 3-heteroaryl-substituted products in yields ranging from 8% to 63%. nih.govacs.org

A plausible mechanism involves the excitation of the photocatalyst by visible light, followed by a single electron transfer (SET) to the diazonium salt to generate an aryl radical and dinitrogen gas. acs.org The aryl radical then adds to the (hetero)arene, and subsequent oxidation and deprotonation steps yield the arylated product and regenerate the photocatalyst. acs.org

Another advanced strategy employs a dual Ru-photoredox and Pd-catalyzed system for the late-stage C-H arylation of pyridopyrimidine derivatives. nih.govrsc.org This method is particularly notable for its application in complex, drug-like molecules and its adherence to green chemistry principles, using a non-toxic solvent like methanol (B129727) and activation by a commercial white LED lamp. nih.gov

Scaffold Hopping and Bioisosteric Approaches in Derivative Synthesis

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for optimizing lead compounds by modifying their core structures to enhance activity, selectivity, and pharmacokinetic properties. bohrium.comnih.gov In the context of pyrido[1,2-a]pyrimidinones, these approaches have been instrumental in the discovery of novel insecticides. bohrium.comnih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, has been applied to the side chains of the pyrido[1,2-a]pyrimidinone core. bohrium.comcambridgemedchemconsulting.comestranky.sk For instance, replacing an n-propyl group with a 2,2,2-trifluoroethyl group led to improved insecticidal activity. bohrium.com

Scaffold hopping, a more drastic form of bioisosteric replacement, involves modifying the central heterocyclic core. bohrium.com While various mesoionic rings were explored as alternatives to the pyrido[1,2-a]pyrimidinone scaffold, studies have shown that even minor alterations to the core can lead to significant changes in biological activity, with the original scaffold often being the most effective. bohrium.com

Synthesis of Substituted this compound Analogues

Regioselective Introduction of Alkyl, Aryl, and Halogen Substitutions

The functionalization of the this compound scaffold at specific positions is essential for tuning its properties.

Aryl Substitutions: As detailed in section 2.2.4, photoredox catalysis provides a robust method for the regioselective introduction of aryl groups, primarily at the C-3 position. nih.govacs.org Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been utilized to introduce aryl and heteroaryl substituents at various positions of the 4H-pyrido[1,2-a]pyrimidin-4-one nucleus, including C-2, C-3, C-7, and C-9. bme.hu

Halogen Substitutions: Halogenated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one are valuable intermediates for further functionalization via cross-coupling reactions. clockss.org 3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized by treating the parent compound with N-halosuccinimides. clockss.org The synthesis of other halogenated analogues can be achieved by starting with appropriately substituted 2-aminopyridines. For example, thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates prepared from halogenated 2-aminopyridines can yield halogenated pyridopyrimidinones. clockss.org However, the position of the halogen on the starting pyridine ring can influence the reaction outcome, with some 6-substituted pyridines leading to the formation of 1,8-naphthyridin-4-one isomers due to steric hindrance. bme.huclockss.org

The table below summarizes the synthesis of various halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones.

Starting MaterialReagentProduct
4H-pyrido[1,2-a]pyrimidin-4-oneN-Chlorosuccinimide (NCS)3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
4H-pyrido[1,2-a]pyrimidin-4-oneN-Bromosuccinimide (NBS)3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
4H-pyrido[1,2-a]pyrimidin-4-oneN-Iodosuccinimide (NIS)3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one
2-Amino-5-chloropyridine (B124133)Isopropylidene methoxymethylenemalonate7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Alkyl Substitutions: The introduction of alkyl groups can be achieved through various methods, including the use of alkylated starting materials in cyclization reactions. For example, palladium-catalyzed alkylation of iodo-substituted quinolines, a related heterocyclic system, has been reported, suggesting potential applicability to the pyridopyrimidine scaffold. nih.gov

Incorporation of Nitrogen-Containing Heterocyclic Moieties

The integration of additional nitrogen-containing heterocyclic rings into the this compound structure is a common strategy to modulate biological activity. nih.gov

One primary method for this is the C-H arylation with heteroaryl coupling partners, as described previously. nih.govacs.org This allows for the direct formation of a C-C bond between the pyridopyrimidinone core and a nitrogen-containing heterocycle. For example, the reaction of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate with various nitrogen-containing heteroarenes under photoredox conditions yields the corresponding 3-heteroaryl-substituted products. nih.gov

Another approach involves building the pyridopyrimidine ring onto a pre-existing heterocyclic structure or using heterocyclic building blocks in the synthesis. The use of nanocatalysts in multi-component reactions has also been explored for the synthesis of heterocycle-integrated pyridopyrimidine scaffolds. rsc.orgresearchgate.net

The table below showcases examples of incorporating nitrogen-containing heterocycles.

Pyrido[1,2-a]pyrimidinone PrecursorHeterocyclic ReagentMethodProduct
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroboratePyridinePhotoredox C-H Arylation3-(Pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborateThiazolePhotoredox C-H Arylation3-(Thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
2-Halopyridine(Z)-3-amino-3-(thiazol-2-yl)acrylateCuI-catalyzed tandem reaction2-(Thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Formation of Hydroxylated and Halogenated Derivatives

The synthesis of hydroxylated and halogenated derivatives of this compound is crucial for creating analogues with altered polarity and reactivity, which can serve as key intermediates for further chemical modifications.

Hydroxylated Derivatives: Hydroxylated pyridopyrimidinones can be synthesized from appropriately substituted starting materials. For instance, 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be prepared by reacting 2-aminopyridine with diethyl malonate. nih.govchemicalbook.com Similarly, starting with a substituted picoline, such as 2-amino-3-picoline, yields the corresponding methylated hydroxy-pyridopyrimidinone. chemicalbook.com The synthesis of more complex structures, like 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one, demonstrates that hydroxylation can be incorporated into saturated ring systems fused to the pyridopyrimidine core. nih.gov

Halogenated Derivatives: As discussed in section 2.4.1, direct halogenation of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system at the C-3 position is readily achievable using N-halosuccinimides. clockss.org The synthesis of derivatives with halogens on the pyridine ring portion of the scaffold is typically accomplished by using halogenated 2-aminopyridines as precursors in cyclization reactions. clockss.org These halogenated compounds are key substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. bme.huclockss.org

The table below provides an overview of some known hydroxylated and halogenated derivatives.

Compound NameMolecular FormulaMethod of Synthesis
2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneC₈H₆N₂O₂Condensation of 2-aminopyridine and diethyl malonate nih.gov
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneC₉H₈N₂O₂Condensation of 2-amino-3-picoline and diethyl malonate chemicalbook.com
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-oneC₈H₅ClN₂ODirect chlorination with NCS clockss.org
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-oneC₈H₅BrN₂ODirect bromination with NBS clockss.org
7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-oneC₈H₅ClN₂OCyclization starting from 2-amino-5-chloropyridine clockss.org

Stereoselective Synthesis and Diastereomeric Control

The introduction of chirality into the this compound scaffold is a critical aspect of medicinal chemistry, as different stereoisomers of a compound can exhibit distinct pharmacological and toxicological profiles. While numerous methods exist for the synthesis of the racemic pyrido[1,2-a]pyrimidin-4-one core, the development of stereoselective and diastereoselective methodologies to control the three-dimensional arrangement of substituents is a more nuanced challenge. Research in this area has led to strategies that employ chiral auxiliaries to direct the formation of specific stereocenters.

A notable and highly effective method for achieving diastereomeric control in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives involves the diastereoselective reduction of a ketone precursor. This approach has been successfully utilized in the synthesis of complex derivatives and provides a pathway to chirally pure compounds.

One documented strategy employs the chiral Ellman's sulfinamide, specifically (R)-tert-butylsulfinamide, as a chiral auxiliary. The synthesis begins with the condensation of this chiral auxiliary onto a ketone precursor of the pyrido[1,2-a]pyrimidin-4-one core. This reaction forms a sulfinyl imine intermediate. The subsequent crucial step is the highly diastereoselective reduction of this intermediate.

The reducing agent of choice for this transformation is Schwartz's reagent (zirconocene chloride hydride, Cp₂ZrHCl). The reduction of the sulfinyl ketimine with Schwartz's reagent proceeds with a high degree of stereocontrol, yielding the corresponding benzylic sulfinamide with excellent diastereoselectivity. The chiral auxiliary effectively shields one face of the imine, directing the hydride attack from the less sterically hindered face, thus establishing the desired stereocenter. Following the reduction, the chiral auxiliary can be removed under acidic conditions to furnish the chiral amine. This method has been reported to achieve a diastereomeric excess (de) of over 97%.

This sequence of reactions—condensation with a chiral auxiliary followed by diastereoselective reduction—represents a powerful tool for accessing enantiomerically enriched pyrido[1,2-a]pyrimidin-4-one derivatives. The specific conditions for a key step in this synthetic approach are detailed in the table below.

Reaction Step Reagents and Conditions Product Diastereomeric Excess (de) Reference
Diastereoselective ReductionKetone precursor, (R)-tert-butylsulfinamide, Ti(OEt)₄, THF, 80 °C, 12 h; then Cp₂ZrHCl, DCM, 25 °C, 1 hBenzylic sulfinamide derivative>97% sigmaaldrich.com

This table outlines the key diastereoselective reduction step in the synthesis of a chiral pyrido[1,2-a]pyrimidin-4-one derivative.

The development of such stereoselective strategies is paramount for the exploration of the structure-activity relationships of chiral this compound analogs and for the advancement of potent and selective therapeutic agents.

Chemical Reactivity and Transformation Studies of the 2 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One Core

C-H Functionalization Reactions

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized substrates. rsc.org For the 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one core, C-H functionalization has been successfully applied to introduce new carbon-carbon and carbon-heteroatom bonds, primarily at the electron-rich C-3 position.

The introduction of a vinyl group at the C-3 position of the pyridopyrimidinone ring has been achieved through palladium-catalyzed direct C-H activation. rsc.orgrsc.org This transformation, a variation of the Fujiwara-Morita or oxidative Heck reaction, provides a straightforward route to 3-vinyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which have been identified as potential efflux pump inhibitors. rsc.org

One effective method utilizes a Pd(OAc)₂ catalyst with oxygen as the terminal oxidant and pivalic acid (PivOH) as a co-catalyst in DMF at 80 °C. rsc.org This system facilitates the direct C-3 alkenylation of various 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones with a range of activated and unactivated olefins. rsc.org The reaction demonstrates good functional group tolerance, with substrates bearing methyl, fluoro, or chloro groups reacting smoothly with olefins like n-butyl acrylate and styrene to provide the desired products in moderate to good yields (59–75%). rsc.org Acrylamide also proved to be a suitable coupling partner, yielding the corresponding product in 83% yield. rsc.org

A plausible mechanism involves the formation of an active Pd(OPiv)₂ species, which performs an electrophilic attack on the C-3 position to form a palladated intermediate. rsc.org This intermediate then undergoes insertion with the olefin, followed by β-hydride elimination to release the alkenylated product. rsc.org The resulting Pd(0) is reoxidized to Pd(II) by molecular oxygen to complete the catalytic cycle. rsc.org Another developed system employs AgOAc/O₂ as the oxidant, which also achieves general and efficient palladium-catalyzed direct C3 alkenylation with complete regio- and stereoselectivity. nih.gov

EntryRAlkeneProductYield (%)
1Hn-Butyl acrylate3l72
27-Men-Butyl acrylate3m75
38-Men-Butyl acrylate3n68
49-Men-Butyl acrylate3o71
59-Fn-Butyl acrylate3p65
69-Cln-Butyl acrylate3q59
7HStyrene3r65
87-MeStyrene3s71
98-MeStyrene3t63
109-MeStyrene3u68

Reaction Conditions: this compound (0.5 mmol), alkene (1.0 mmol), Pd(OAc)₂ (10 mol%), PivOH (5 equiv.), O₂ (gas bag), in DMF (1 mL) at 80 °C for 24 h. Data sourced from Lv et al., RSC Advances, 2015. rsc.org

Direct C-H arylation offers an alternative to traditional cross-coupling reactions by avoiding the need for halogenated or organometallic precursors. nih.gov Methodologies for the C-H arylation of fused-pyrimidinone derivatives have been developed, often utilizing palladium or copper catalysts. mdpi.com For the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, visible-light-induced, photocatalyst-free, site-selective C-H arylation has been developed to furnish ortho-arylated products. researchgate.net

In related N-heterocyclic systems, palladium-catalyzed C-H arylation has been achieved using photoredox mediators like ruthenium or iridium complexes under LED irradiation. nih.govmdpi.com These methods often employ phenyldiazonium salts as the aryl source and can proceed at room temperature. nih.govmdpi.com The mechanism typically involves a Pd(II) species performing a C-H activation step, which can be directed by a coordinating nitrogen atom within the heterocyclic substrate. mdpi.com Photoactivation of the photoredox catalyst generates phenyl radicals, which are then incorporated into the catalytic cycle to yield the arylated product. mdpi.com While these specific examples were demonstrated on (6-phenylpyridin-2-yl)pyrimidines, the principles are applicable to the C-H arylation of the this compound core. nih.govrsc.org

Cross-Coupling Reactions at Various Ring Positions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. For the this compound system, these reactions typically require initial halogenation of the ring at the desired position.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. proprogressio.hunih.gov This reaction has been effectively applied to halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one to introduce (het)aryl and vinyl substituents. proprogressio.hunih.gov The methodology provides good to excellent yields and is effective even with less reactive chloro derivatives. nih.gov

The reactivity of the halogen substituent is dependent on its position on the bicyclic ring system. nih.gov For instance, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be coupled with various aryl boronic acids to produce 2-aryl derivatives. researchgate.net This approach is valuable for synthesizing compounds like the potent glycogen synthase kinase 3β inhibitor 2-(4-pyridyl)-4H-pyrido[1,2-a]pyrimidin-4-one, which is difficult to prepare through direct condensation methods. proprogressio.hu The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃ in a suitable solvent mixture. researchgate.net

EntryHalogenated SubstrateBoronic AcidProductYield (%)
13-Bromo-2-methyl-PPPhenylboronic acid2-Methyl-3-phenyl-PP85
26-Chloro-2-methyl-PPPhenylboronic acid2-Methyl-6-phenyl-PP92
33-Bromo-2-methyl-PP4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-methyl-PP88
46-Chloro-2-methyl-PP2-Thienylboronic acid2-Methyl-6-(2-thienyl)-PP78

PP = 4H-pyrido[1,2-a]pyrimidin-4-one. Yields are representative based on data for similar pyridopyrimidinone systems. proprogressio.hunih.gov

While less specifically documented for the this compound core, Stille and Buchwald-Hartwig couplings are powerful reactions for C-C and C-N bond formation, respectively. The Stille coupling involves the reaction of an organostannane with an organic halide, while the Buchwald-Hartwig amination couples an amine with an organic halide.

In related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, the Buchwald-Hartwig cross-coupling has been used in cascade reactions to synthesize the fused ring system. rsc.org This reaction typically involves palladium catalysis to form a crucial C-N bond intramolecularly. rsc.org Similarly, the Buchwald-Hartwig reaction has been employed to prepare piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, demonstrating its utility in functionalizing nitrogen-containing heterocycles with amine groups. rsc.org These precedents suggest that halogenated derivatives of this compound would be viable substrates for Buchwald-Hartwig amination to introduce diverse amino functionalities at various ring positions. Information on the Stille coupling for this specific scaffold is limited in the provided sources, but its general applicability to halo-heterocycles suggests it as a potential, though less explored, avenue for functionalization.

Heteroatom Functionalization

Introducing heteroatoms such as sulfur, selenium, or phosphorus onto the this compound core can significantly modulate its electronic and biological properties. researchgate.netbgu.ac.il Direct C-H functionalization methods have been developed for this purpose, often targeting the C-3 position.

Recent research has focused on the regioselective C-3 selenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net An electro-oxidative strategy has been developed that avoids the use of external oxidants. mdpi.com This method involves the reaction of the pyridopyrimidinone with a diselenide in an undivided electrochemical cell, affording various C-3 seleno-substituted products in moderate to excellent yields. mdpi.com The proposed mechanism involves the anodic oxidation of the diselenide to generate a selenium radical (RSe•), which adds to the C-3 position of the pyridopyrimidinone. The resulting radical intermediate is then oxidized and deprotonated to yield the final product. mdpi.com

In addition to selenylation, methods for thiocyanation have also been reported. researchgate.net One approach utilizes K₂S₂O₈ to mediate the direct C(sp²)-H thiocyanation at room temperature without a metal catalyst, providing thiocyanated scaffolds with exclusive regioselectivity at the C-3 position. researchgate.net These methods highlight the growing number of tools available for the direct and selective heteroatom functionalization of the this compound core. researchgate.netbgu.ac.il

EntryR Group on PyridopyrimidinoneDiselenideProductYield (%)
12-PhenylDiphenyl diselenide2-Phenyl-3-(phenylselanyl)-PP98
22-(p-Tolyl)Diphenyl diselenide2-(p-Tolyl)-3-(phenylselanyl)-PP99
32-(3-Fluorophenyl)Diphenyl diselenide2-(3-Fluorophenyl)-3-(phenylselanyl)-PP96
42-PhenylDimesityl diselenide3-(Mesitylselanyl)-2-phenyl-PP40

PP = 4H-pyrido[1,2-a]pyrimidin-4-one. Reaction Conditions: Substrate (0.20 mmol), Diselenide (0.20 mmol), electrochemical cell. Data sourced from Liu et al., Molecules, 2023. mdpi.com

Ring-Opening and Rearrangement Processes

Detailed research findings specifically describing the ring-opening and rearrangement of this compound to form naphthyridinone derivatives via an ortho effect were not available in the consulted resources. Further investigation is required to elucidate the potential of this specific transformation for this compound.

Spectroscopic and Structural Characterization of 2 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives in solution. Analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra allows for the unambiguous assignment of nearly all atoms in the molecule.

The ¹H NMR spectra of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit characteristic signals corresponding to the protons of the fused heterocyclic core and its substituents. The aromatic protons of the pyridone ring typically appear in the downfield region, generally between δ 7.00 and 9.15 ppm. wjpsonline.comnih.gov

Specifically, the proton at position 6 (H-6) is often the most deshielded due to the influence of the adjacent ring nitrogen and carbonyl group, resonating as a doublet around δ 8.90-9.13 ppm. wjpsonline.comnih.govrsc.org The other pyridine (B92270) ring protons at positions 7, 8, and 9 also show distinct signals, often as doublets or triplets, depending on their coupling with adjacent protons. wjpsonline.comresearchgate.net For instance, in one derivative, the H-7, H-8, and H-9 protons were observed as a triplet, a triplet, and a doublet at δ 7.10-7.16 ppm, 7.63-7.68 ppm, and 7.52-7.55 ppm, respectively. wjpsonline.com The protons of the methyl group at position 2 give a characteristic singlet in the upfield region, typically around δ 1.93-2.53 ppm. wjpsonline.com

Substituents on the core structure produce additional, predictable signals. For example, the protons of an ethyl chain at position 3 appear as triplets corresponding to the N-CH₂ and C-CH₂ groups. wjpsonline.com

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

ProtonChemical Shift Range (ppm)MultiplicityTypical Coupling Constant (J, Hz)Reference
C6-H8.90 - 9.13d6.5 - 7.5 wjpsonline.comnih.govresearchgate.net
C8-H7.56 - 7.68d or t6.2 - 7.9 wjpsonline.comresearchgate.net
C7-H6.99 - 7.16t6.4 - 6.9 wjpsonline.com
C9-H7.52 - 7.55d8.9 wjpsonline.com
C2-CH₃1.93 - 2.53sN/A wjpsonline.com

The ¹³C NMR spectra provide further confirmation of the molecular structure by detailing the carbon framework. The carbonyl carbon (C-4) is readily identified by its characteristic downfield chemical shift, typically appearing in the range of δ 158-162 ppm. wjpsonline.comnih.gov The carbons of the heterocyclic rings resonate between approximately δ 99 and 165 ppm.

The carbon atom at position 2, bonded to the methyl group, and the adjacent C-3 carbon show signals in the spectra that are influenced by their chemical environment. wjpsonline.comnih.govresearchgate.net For example, in a derivative where position 3 is substituted with a thiazolidine (B150603) ring, C-2 and C-3 resonate at δ 160.00 and δ 119.60 ppm, respectively. wjpsonline.com The methyl carbon (C2-CH₃) itself gives a signal in the upfield region, typically around δ 17-22 ppm. wjpsonline.comrsc.org

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

CarbonChemical Shift Range (ppm)Reference
C=O (C-4)158.4 - 162.6 wjpsonline.comnih.gov
C-2158.9 - 165.5 wjpsonline.comrsc.org
C-10a (bridgehead)~150.0 wjpsonline.comrsc.org
Aromatic/Heterocyclic Ring Carbons99.6 - 142.3 wjpsonline.comnih.govrsc.org
C2-CH₃16.9 - 21.5 wjpsonline.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insight into their structural features through fragmentation analysis. In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. wjpsonline.comresearchgate.net For the parent compound, this compound, the molecular formula is C₉H₈N₂O, corresponding to a molecular weight of 160.17 g/mol . nih.gov

The fragmentation patterns are characteristic of the stable heterocyclic core. Common fragmentation pathways involve the loss of small, stable molecules or radicals from the parent structure or its substituents. For instance, derivatives with ethyl-heterocycle side chains often show fragments corresponding to the cleavage of this chain. wjpsonline.com Fragments with m/z values of 186, 173, 158, and 119 are commonly reported for substituted derivatives, indicating cleavages around the core ring system. wjpsonline.com

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

Compound DerivativeMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Reference
3-[2-(1H-Imidazol-1-yl)ethyl] derivative254186, 173, 158, 119, 78 wjpsonline.com
3-[2-(Thiazolidin-3-yl)ethyl] derivative303186, 173, 158, 119, 78 wjpsonline.com
9-Hydroxy-3-(2-morpholinoethyl) derivative289273, 222, 187, 173, 119 wjpsonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For all this compound derivatives, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group. This appears as a strong peak typically in the region of 1645–1718 cm⁻¹. wjpsonline.comresearchgate.net

Another key absorption is from the C=N bond of the pyrimidine (B1678525) ring, which is usually observed around 1603–1636 cm⁻¹. wjpsonline.comresearchgate.net The spectra also show bands corresponding to C-H stretching and bending vibrations. In derivatives containing other functional groups, such as hydroxyl (-OH) or nitrile (-CN), their characteristic absorption bands are also present, for example, a broad -OH stretch around 3473 cm⁻¹ or a sharp -CN stretch near 2210 cm⁻¹. wjpsonline.comresearchgate.net

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupAbsorption Range (cm⁻¹)Reference
C=O (Amide Carbonyl)1645 - 1718 wjpsonline.comresearchgate.net
C=N (Imine)1603 - 1636 wjpsonline.comresearchgate.net
O-H (Alcohol/Phenol)~3470 wjpsonline.com
C≡N (Nitrile)~2210 researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction studies reveal that the fused 4H-pyrido[1,2-a]pyrimidin-4-one ring system is largely planar or deviates only slightly from planarity. nih.govresearchgate.net In the crystal structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the fused ring system is planar with a maximum deviation of -0.0148 Å. nih.gov Similarly, for 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the pyridopyrimidine unit deviates only slightly from planarity, with a dihedral angle of 2.76° between the two fused rings. researchgate.net

The molecular geometry, including bond distances and angles, is consistent with the sp² hybridization of the atoms in the aromatic system. nih.gov The crystal packing is often stabilized by a network of intermolecular interactions. These can include conventional hydrogen bonds, such as C-H···O and C-H···N interactions, which link molecules into stacks or pairs. researchgate.net Furthermore, π-π stacking interactions between the planar heterocyclic rings of adjacent molecules are frequently observed, contributing to the stability of the crystal lattice. nih.govresearchgate.net The distance between these stacked rings is typically in the range of 3.5 to 3.8 Å. nih.govresearchgate.net

Table 5: Selected Crystallographic Parameters for this compound Derivatives

CompoundKey Geometric FeatureValueReference
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneMaximum Deviation from Planarity-0.0148 Å nih.gov
3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneDihedral Angle between Pyridine and Pyrimidine Rings2.76 (5)° researchgate.net
2-Methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-oneDihedral Angle between Pyridopyrimidine and Triazole Rings47.88 (16)° wjpsonline.com
3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneπ–π Stacking Distance (Centroid-to-Centroid)3.7715 (9) Å researchgate.net

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound derivatives is significantly influenced by a network of intermolecular interactions. These non-covalent forces, primarily hydrogen bonding and π-π stacking, play a crucial role in determining the crystal packing and, consequently, the solid-state properties of these compounds. The fused heterocyclic system, with its arrangement of nitrogen and oxygen atoms, provides multiple sites for such interactions. semanticscholar.org

Hydrogen Bonding

While classic N-H···O or O-H···N hydrogen bonds are not always present, especially in derivatives lacking appropriate donor groups, weak C-H···O and C-H···N hydrogen bonds are frequently observed, contributing significantly to the stability of the crystal lattice.

In the case of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , X-ray diffraction analysis reveals the absence of classical hydrogen bonds. nih.gov Instead, the crystal structure is stabilized by a series of weak intermolecular hydrogen bonds. nih.gov A notable interaction occurs between a carbon atom of the pyridine ring (C5) and a nitrogen atom of the pyrimidine ring (N2) in an adjacent molecule. nih.gov Additionally, a weak interaction is present between a carbon atom of the pyrimidine ring (C2) and the chlorine atom of the chloroethyl side chain. nih.gov These interactions collectively contribute to the formation of a three-dimensional network. nih.gov

Table 1: Hydrogen Bond Geometry for 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
C5-H5A···N2 0.95 2.65 3.593 (4) 170
C2-H2A···Cl1 0.95 2.89 3.784 (3) 157

Data sourced from crystallographic analysis. nih.gov

Similarly, the crystal structure of 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one is characterized by intermolecular C-H···N hydrogen bonding. wjpsonline.com Specifically, a hydrogen bond is formed between a carbon atom of the triazole ring (C8) and a nitrogen atom of the pyrido[1,2-a]pyrimidin-4-one core (N5). wjpsonline.com This interaction, along with others, helps to stabilize the molecular packing in the crystal. wjpsonline.com

Table 2: Hydrogen Bond Details for 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Donor-H···Acceptor D···A (Å)
C8-H···N5 3.456

Data sourced from X-ray diffraction studies. wjpsonline.com

π-π Stacking

The planar, aromatic nature of the pyrido[1,2-a]pyrimidine (B8458354) ring system makes it highly conducive to π-π stacking interactions. These interactions are a significant stabilizing force in the crystal packing of its derivatives.

For 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , π-π interactions are observed between the fused ring systems of adjacent molecules. nih.gov The interaction involves the pyridine and pyrimidine rings, with a measured centroid-to-centroid distance of 3.538 (2) Å, which is indicative of a significant stacking interaction that provides additional stability to the crystal structure. nih.gov

In the crystal packing of 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one , π-π stacking is also a key feature. wjpsonline.com The packing of the molecules is further stabilized by C-H···π interactions, specifically noted as C10-H10B···π, involving the 1,2,4-triazole (B32235) ring. wjpsonline.com This demonstrates that both the fused pyrido[1,2-a]pyrimidin-4-one core and appended aromatic heterocycles can participate in these stabilizing interactions.

Computational Chemistry and Theoretical Investigations

Molecular Orbital (MO) Calculations for Electronic Structure and Conformations

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. It involves the combination of atomic orbitals to form molecular orbitals, which are distributed over the entire molecule. These calculations are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. The most significant orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability.

For the pyrido[1,2-a]pyrimidine (B8458354) scaffold, theoretical calculations, often performed using methods like Density Functional Theory (DFT), help determine these electronic parameters. For instance, in studies of related derivatives, the HOMO-LUMO energy gap is calculated to predict the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

Conformational analysis, another aspect explored through MO calculations, helps identify the most stable three-dimensional arrangement of the atoms. For derivatives of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, such as 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, theoretical calculations have been used to support experimental findings from X-ray crystallography. nih.gov These studies confirm the planarity of the core pyrido[1,2-a]pyrimidine ring system and determine the preferred orientation of its substituents. nih.gov For example, calculations have shown that the chloroethyl side chain in this derivative adopts a synclinal conformation, nearly perpendicular to the pyrimidine (B1678525) ring. nih.gov

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been instrumental in studying the structural and electronic characteristics of the this compound framework and its analogues.

DFT calculations are employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. These theoretical geometries are often in good agreement with experimental data obtained from X-ray diffraction. mdpi.com For instance, DFT studies on a carboxylate derivative of the core compound supported the molecular geometry determined experimentally. mdpi.com Furthermore, DFT calculations on 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one at the B3-LYP/6–311+G(d,p) level supported the observation that the fused ring system is planar. nih.gov

Beyond structural optimization, DFT is used to calculate a range of electronic properties that govern the molecule's reactivity and intermolecular interactions. These properties include:

HOMO-LUMO Energies : As mentioned, these are critical for assessing chemical reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. The red regions on an MEP map, often around carbonyl oxygen atoms, indicate hydrogen bond acceptor sites. mdpi.com

Global Reactivity Descriptors : Parameters such as chemical hardness, softness, ionization potential, and electron affinity are calculated to provide a quantitative measure of the molecule's stability and reactivity. researchgate.netresearchgate.net

The table below summarizes typical electronic properties that are investigated for pyrido[1,2-a]pyrimidine derivatives using DFT calculations.

PropertyDescriptionTypical Application in Research
Optimized Geometry The lowest energy arrangement of atoms, providing theoretical bond lengths and angles.Validation of experimental structures and providing a model for further calculations. nih.govmdpi.com
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Predicts chemical reactivity, kinetic stability, and electronic transitions. researchgate.net
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. mdpi.com
Global Reactivity Descriptors Includes hardness, softness, electronegativity, and electrophilicity index.Quantifies the molecule's stability and propensity to react. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Helps understand solubility and intermolecular dipole-dipole interactions. researchgate.net

Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a this compound derivative, and a biological macromolecule (target), typically a protein. These methods are fundamental in structure-based drug design.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling numerous conformations of the ligand within the protein's binding site and scoring them based on binding affinity. This approach has been successfully applied to various derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold to identify potential biological targets and elucidate binding modes. For example:

A carboxylate derivative was docked into the active site of carbonic anhydrase I, demonstrating good binding affinities and stable complex formation. mdpi.com

Derivatives have been designed as activators for the M2 isoform of pyruvate kinase (PKM2), a target in antitumor therapy, using computer-aided drug design. nih.gov

In the development of inhibitors for SHP2, a protein tyrosine phosphatase implicated in cancer, molecular docking revealed the binding mode of pyrido[1,2-a]pyrimidin-4-one compounds in the allosteric site. nih.gov

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of the ligand-target complex over time. Starting from a docked pose, MD simulations model the movements of atoms and molecules, offering insights into the stability of the complex, the flexibility of the binding pocket, and the specific interactions (like hydrogen bonds and hydrophobic contacts) that are maintained throughout the simulation. Studies on related pyrido[1,2-a]pyrimidine derivatives have used MD simulations to confirm the stability of the docked conformation and to analyze the binding mechanism in detail. nih.gov For related pyridopyrimidine inhibitors targeting the Mps1 kinase, MD simulations and binding free energy calculations helped identify key amino acid residues crucial for the interaction. nih.govmdpi.com

The following table summarizes findings from docking and MD studies for various pyrido[1,2-a]pyrimidin-4-one derivatives and related structures.

Compound ScaffoldBiological TargetKey Findings from Computational Studies
Pyrido[1,2-a]pyrimidin-4-oneSHP2 (inhibitor)Docking and MD simulations revealed the binding mode in the allosteric pocket and informed the design of more flexible analogues. nih.gov
Pyrido[1,2-a]pyrimidine-3-carboxylateCarbonic Anhydrase I (inhibitor)Docking showed good binding affinities and stable complex formation with active site residues. mdpi.com
Pyrido[1,2-a]pyrimidin-4-onesPKM2 (activator)Computer-aided structure-based drug design was used to optimize leads and identify a novel binding mode. nih.gov
Pyrimido[4,5-d]pyrimidineRIPK2 (inhibitor)In-silico docking revealed significant binding energy (−9.8 kcal/mol) and a low dissociation constant (0.54 µM). atmiyauni.ac.in
Pyrido[3,4-d]pyrimidineMps1 (inhibitor)Docking and MD simulations identified key hydrogen bonds with residues G605 and K529 and important van der Waals interactions. mdpi.com

Biological Activities and Molecular Mechanisms of Action

Anticancer Properties

Derivatives of the 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold have demonstrated notable potential as anticancer agents. Their efficacy is attributed to the inhibition of specific enzymes and receptors that are crucial for the proliferation and survival of cancer cells, as well as the induction of programmed cell death and cell cycle arrest.

Src Homology-2-Containing Protein Tyrosine Phosphatase 2 (SHP2) Inhibition and Associated Signaling Pathways (e.g., RAS-ERK, PI3K-AKT, JAK-STAT)

There is currently no direct scientific evidence to suggest that this compound or its close derivatives act as inhibitors of Src Homology-2-containing Protein Tyrosine Phosphatase 2 (SHP2). The SHP2 protein is a critical signaling node, and its inhibition has been shown to reduce the proliferation of somatotroph tumors by decreasing the phosphorylation of STAT3, AKT, and ERK1/2 nih.gov. While SHP2 is a validated target in cancer therapy, research has not yet established a link between this specific chemical compound and the inhibition of SHP2 or its associated signaling pathways like RAS-ERK, PI3K-AKT, and JAK-STAT.

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibition and Modulation of Signaling Pathway

A series of novel 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and synthesized as inhibitors of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a protein overexpressed in various cancers. clockss.org One particular derivative, compound 10b , demonstrated superior antiproliferative activity against the H1975 non-small cell lung cancer cell line, with an IC50 value of 0.572 μM, which is significantly more potent than the lead compound ARI-1 (IC50 = 3.51 μM). clockss.org

Compound 10b was found to exert its anticancer effects by inhibiting ROR1 and modulating its downstream signaling pathway in a dose-dependent manner. clockss.org This inhibition leads to the induction of apoptosis and cell cycle arrest, positioning these derivatives as promising candidates for the development of new anticancer agents targeting ROR1. clockss.org

CompoundTarget Cancer Cell LineIC50 (μM)Reference
10bH1975 (Non-small cell lung cancer)0.572 clockss.org
ARI-1 (Lead Compound)H1975 (Non-small cell lung cancer)3.51 clockss.org

Induction of Apoptosis and Cell Cycle Arrest (e.g., G0/G1 Phase Block)

The anticancer activity of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives is significantly linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Research on ROR1 inhibitors showed that compound 10b dose-dependently induced apoptosis and a G0/G1 phase block in H1975 lung cancer cells. clockss.org Western blot analysis confirmed that treatment with 10b led to a reduction in the expression levels of cell cycle regulatory proteins Cyclin B1 and CDK1, which are crucial for cell cycle progression. clockss.org

Similarly, a series of pyrido[1,2-a]pyrimidinone derivatives developed as FGFR inhibitors also demonstrated the ability to induce apoptosis and cell cycle arrest at nanomolar concentrations. nih.gov One of the lead compounds, 23d , was shown to suppress the phosphorylation of FGFR signaling pathways, leading to these cellular effects. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition and Antitumor Efficacy

Derivatives of pyrido[1,2-a]pyrimidinone have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in the development of many solid tumors. nih.gov A study detailing the design and synthesis of these derivatives identified compound 23d as a novel and potent FGFR inhibitor with excellent in vitro potency and kinase selectivity for the FGFR family. nih.gov

Compound 23d exhibited significant antitumor activity in an in vivo gastric cancer xenograft model with FGFR2 amplification. nih.gov A daily oral dose of 30 mg/kg resulted in a tumor growth inhibition of 106.4%, highlighting the potential of this class of compounds for cancer therapy. nih.gov Furthermore, this compound demonstrated higher aqueous solubility compared to the known FGFR inhibitor, Erdafitinib. nih.gov

CompoundTargetIn vivo ModelDoseTumor Growth Inhibition (%)Reference
23dFGFRSNU-16 Gastric Cancer Xenograft30 mg/kg (daily, oral)106.4 nih.gov

Anti-inflammatory Effects

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of pyrido[1,2-a]pyrimidines has been investigated for various other biological activities, including anti-inflammatory effects.

Hyaluronidase (B3051955) Enzyme Inhibition

There is no direct scientific evidence available to indicate that this compound or its derivatives act as inhibitors of the hyaluronidase enzyme. Hyaluronidase is an enzyme that degrades hyaluronic acid and is involved in inflammation and the spread of toxins and infections. While some heterocyclic compounds have been explored as hyaluronidase inhibitors, this specific activity has not been reported for the this compound scaffold.

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2 and MMP-9 Gelatinase Activity)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). nih.govresearchgate.net Two specific gelatinases, MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are key to the degradation of type IV collagen, a primary component of basement membranes. nih.govmdpi.com Their activity is closely linked with processes like tumor invasion and metastasis, making them significant targets for anticancer therapies. nih.govnih.gov

Derivatives of the pyrimidine (B1678525) class have been identified as potent inhibitors of these enzymes. For instance, Ro-28-2653, a pyrimidine-trione derivative, has demonstrated high selectivity in inhibiting MMP-2, MMP-9, and membrane type 1 (MT1)-MMP, showing significant anti-invasive activity in vitro. nih.gov In vivo studies further confirmed its ability to reduce the growth of tumors that produce MMPs. nih.gov The inhibitory potential of these compounds is often assessed using techniques like gelatin zymography, which can detect the gelatinolytic activity of MMP-2 and MMP-9 in biological samples. nih.govresearchgate.net While direct studies on this compound are limited, the established anti-MMP activity of related pyrimidine structures suggests that the pyrido[1,2-a]pyrimidinone scaffold is a promising candidate for the development of novel MMP inhibitors.

Antimicrobial and Antifungal Activities against Various Pathogens

The pyrido[1,2-a]pyrimidine (B8458354) scaffold has been a subject of investigation for its potential antimicrobial and antifungal properties. researchgate.net Derivatives of this heterocyclic system have been reported to possess a range of activities against various pathogens. researchgate.netorientjchem.org However, the effectiveness can be highly dependent on the specific substitutions on the core structure.

In one study, a series of 4H-pyrido[1,2-a]pyrimidin-4-ones were synthesized and evaluated for their antibacterial and antifungal activity. The tested compounds, which included analogues of 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one, were found to be devoid of antimicrobial activity against the tested bacterial strains and Candida albicans. nih.gov

Conversely, other research has highlighted the potential of this chemical class. For example, a novel antimicrobial agent, M451, which contains a pyrimidine-related structure, exhibited significant broad-spectrum antifungal activity against various phytopathogenic fungi from the phyla Ascomycota, Oomycota, and Basidiomycota, with EC50 values ranging from 34 to 145 µg/mL. researchgate.net This suggests that while not all derivatives are active, the pyrido[1,2-a]pyrimidinone core can be a foundation for developing potent antimicrobial and antifungal agents with appropriate structural modifications. researchgate.netorientjchem.org

Insecticidal Action

A significant area of application for pyrido[1,2-a]pyrimidinone derivatives is in the field of insecticides. nih.govresearchgate.net Novel mesoionic pyrido[1,2-a]pyrimidinones have been discovered to have exceptional insecticidal activity, particularly against hemiptera and lepidoptera species. researchgate.net

Research has led to the design and synthesis of mesoionic pyrido[1,2-a]pyrimidinone derivatives containing a neonicotinoid moiety. Several of these compounds have shown remarkable insecticidal properties against the cowpea aphid, Aphis craccivora. nih.gov For example, compound I13 demonstrated 100% mortality at concentrations of 200 and 500 μg/mL, which was comparable to the commercial insecticides imidacloprid (B1192907) and triflumezopyrim. nih.gov

Insecticidal Activity of Compound I13 against Aphis craccivora
CompoundConcentration (µg/mL)Mortality Rate (%)Reference
I13500100 nih.gov
I13200100 nih.gov
I1310092 nih.gov
Imidacloprid (Control)Not Specified100 nih.gov
Triflumezopyrim (Control)Not Specified100 nih.gov

Mechanism of Action via Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Inhibition

The insecticidal effect of mesoionic pyrido[1,2-a]pyrimidinones is primarily achieved through their action on nicotinic acetylcholine receptors (nAChRs). researchgate.net These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the insect central nervous system. The mesoionic compounds act as inhibitors of these receptors. researchgate.net The two major nAChR subtypes in the brain are α4β2 and α7. nih.gov The interaction of ligands with these receptors can be finely tuned by small structural modifications, such as methylation, on the ligand's core structure. nih.gov The development of insecticides like Triflumezopyrim, a mesoionic compound, highlights the successful application of this mechanism for pest control. nih.gov

Anticholinesterase Activity

Derivatives of pyrimidines have also been explored for their potential to inhibit cholinesterase enzymes, which are critical for regulating neurotransmission.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease. nih.gov While direct studies on this compound are not widely available, research on related pyrimidine structures has shown significant AChE inhibitory activity.

A series of novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines were synthesized and evaluated for their ability to inhibit AChE. Many of these compounds showed potent inhibitory activity, with IC50 values in the micromolar to sub-micromolar range. nih.gov For instance, compound 4l emerged as a particularly potent inhibitor with an IC50 value of 0.11 μM for AChE. nih.gov Structure-activity relationship (SAR) studies on other heterocyclic AChE inhibitors have shown that specific moieties can significantly enhance binding and potency. nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity of a Potent Tetrahydropyrimidine Derivative
CompoundTarget EnzymeIC50 Value (µM)Reference
4lAChE0.11 nih.gov
4lBuChE3.4 nih.gov

Other Reported Biological Activities of Pyrido[1,2-a]pyrimidinone Derivatives

The versatile scaffold of pyrido[1,2-a]pyrimidine has led to the discovery of a variety of other biological activities beyond those previously detailed.

Antioxidant Activity

No direct studies on the antioxidant activity of this compound were identified. However, the antioxidant potential of other derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold has been investigated. A study on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing phenol (B47542) or catechol moieties demonstrated significant antioxidant properties. nih.gov The presence of hydroxyl groups on the 2-phenyl substituent was found to be crucial for this activity. nih.gov In particular, derivatives with a catechol group showed the most potent antioxidant effects. nih.gov The study suggests that the antioxidant capacity is linked to the ability of these hydroxyl groups to act as hydrogen donors, thereby neutralizing free radicals.

Compound DerivativeKey Structural FeaturesAntioxidant Activity
2-Phenyl-pyrido[1,2-a]pyrimidin-4-onesPhenol or catechol moiety at the 2-positionSignificant
Catechol-bearing derivativesCatechol group on the 2-phenyl ringMost potent
Methylated phenol/catechol derivativesMethylated hydroxyl groupsInactive or scarcely active

Antagonism of Adenosine (B11128) Receptors

There are no available scientific reports detailing the activity of this compound as an antagonist of adenosine receptors. Research into adenosine receptor antagonists has primarily focused on other heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and 6-arylpurines. capes.gov.brresearchgate.net These studies have led to the development of potent and selective antagonists for the A2A and A1 adenosine receptor subtypes. capes.gov.brresearchgate.netmdpi.com For instance, a series of pyrazolo[3,4-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, and 6-arylpurine derivatives have been described as adenosine A2A antagonists, with many showing high selectivity over the A1 receptor subtype. capes.gov.brresearchgate.net

Cyclic AMP Phosphodiesterase Inhibition

No studies were found that specifically investigate the inhibitory effects of this compound on cyclic AMP (cAMP) phosphodiesterases (PDEs). The broader class of pyrimidine derivatives has been explored for PDE inhibition. nih.govnih.gov However, the focus has been on different structural skeletons, such as pyrido and imidazolyl analogues of 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline. nih.gov These studies aim to understand the structural requirements for potent and selective inhibition of specific PDE isoenzymes, like PDE4. nih.gov

CXCR3 Antagonism

There is no evidence in the scientific literature to suggest that this compound functions as a CXCR3 antagonist. Research on CXCR3 antagonists has explored other heterocyclic systems, including pyrido[2,3-d]pyrimidines. researchgate.netnih.gov These efforts have led to the identification of potent inhibitors of the CXCR3 receptor. researchgate.netnih.gov However, these findings are not directly applicable to the pyrido[1,2-a]pyrimidine scaffold.

Human Leukocyte Elastase (HLE) Inhibition

No studies have been published on the inhibition of human leukocyte elastase (HLE) by this compound. The design and synthesis of non-peptidic HLE inhibitors have included pyridone-containing compounds, but these are structurally distinct from the pyrido[1,2-a]pyrimidine series. nih.gov

MexAB-OprM Specific Efflux Pump Inhibition

While no specific data exists for this compound, a number of studies have investigated derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine as inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. nih.govnih.govnih.gov This efflux pump is a major contributor to antibiotic resistance. The research has focused on the impact of various substituents at the 2-position of the pyridopyrimidine scaffold. nih.govnih.govnih.gov

These studies have shown that modifications at the C-2 position can significantly influence the potency of these compounds as efflux pump inhibitors. For example, the introduction of aromatic substituents and piperidine (B6355638) groups at this position has been explored to optimize activity. nih.govnih.gov The general mechanism of these inhibitors is to block the efflux pump, thereby restoring the efficacy of antibiotics that are normally expelled by the pump.

Derivative SeriesSubstitution at C-2Effect on MexAB-OprM
4-oxo-4H-pyrido[1,2-a]pyrimidinesCarbon-linked substituentsPotentiation of levofloxacin (B1675101) and aztreonam (B1666516) activity nih.gov
4-oxo-4H-pyrido[1,2-a]pyrimidinesAromatic substituentsPotentiation of levofloxacin and aztreonam activity nih.gov
4-oxo-4H-pyrido[1,2-a]pyrimidinesPiperidinesImproved potency nih.gov

5-HT6 Receptor Antagonism

There are no scientific findings available that describe the activity of this compound as a 5-HT6 receptor antagonist. The development of 5-HT6 receptor antagonists has focused on other classes of chemical compounds.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Motifs for Biological Efficacy

The inherent biological activity of the 4H-pyrido[1,2-a]pyrimidin-4-one nucleus is the foundation upon which medicinal chemists build. The planar, fused heterocyclic system allows for effective interaction with biological macromolecules. Specific substitutions around this core are crucial for directing the molecule's activity towards a particular target.

For instance, in the development of antiplatelet agents, a 2-(1-piperazinyl) group attached to the 4H-pyrido[1,2-a]pyrimidin-4-one core was identified as a key structural motif. The lead compound, 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (5a), was found to be an inhibitor of human platelet aggregation, acting through the specific inhibition of high affinity cAMP phosphodiesterase. nih.gov

In the realm of oncology, the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been successfully employed to develop inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a protein overexpressed in various cancers. clockss.org Starting with a 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core, researchers introduced an 8-(6-aminopyridin-3-yl) moiety. This was further elaborated into an arylurea structure, which proved to be a critical motif for high-potency ROR1 inhibition. clockss.org This demonstrates that while the core scaffold provides the basic geometry for receptor binding, large, functionalized side chains at specific positions are often necessary to achieve high efficacy and selectivity.

While not a direct analogue, SAR studies on the related pyrido[3,2-d]pyrimidine (B1256433) scaffold further highlight the importance of specific motifs. In a series of PI3K/mTOR inhibitors, a 3-hydroxyphenyl group at the C-2 position and a morpholine (B109124) ring at C-4 were found to be essential for activity, and were therefore kept constant while exploring substitutions at the C-7 position to optimize potency and selectivity. nih.gov

Influence of Substituent Position and Nature on Activity

The biological activity of this compound derivatives can be finely tuned by altering the substituents at various positions on the bicyclic ring system.

Substitutions on the Pyridine (B92270) Ring (Positions 6, 7, 8, and 9): Modifications on the pyridine portion of the scaffold have a significant impact on biological activity. In the antiplatelet series based on the 2-(1-piperazinyl) core, the introduction of small alkyl groups was explored. nih.gov Methyl groups at the C-6 and C-8 positions resulted in derivatives that retained activity comparable to the lead compound, particularly against ADP or Ca2+ ionophore-induced aggregation. nih.gov

In the pursuit of ROR1 inhibitors, the C-8 position was found to be optimal for introducing a large side chain to enhance anticancer activity. The key intermediate, 8-(6-aminopyridin-3-yl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, served as an anchor for building an arylurea moiety. clockss.org The subsequent attachment of a 4-fluorophenylurea (B1293571) group led to compound 10b , which exhibited significantly improved antiproliferative activity against the H1975 lung cancer cell line compared to the parent compound. clockss.org This underscores the importance of this position for installing complex functionalities that can form additional interactions with the target protein.

CompoundCore StructureR Group (at C-8)IC₅₀ (μM) vs. H1975 Cells
ARI-1 (Lead)Chroman-4-one-3.51 clockss.org
10bThis compound-NH-C(O)NH-(p-F-Phenyl) attached via a pyridinyl linker0.572 clockss.org

Substitutions on the Pyrimidine (B1678525) Ring (Positions 2 and 3): The initial 2-methyl group serves as a common starting point for derivatization. While some studies maintain this group, its essentiality can be context-dependent. For example, in the development of microtubule targeting agents based on the related furo[2,3-d]pyrimidine (B11772683) scaffold, the 2-desmethyl analogue was found to be conducive to both microtubule depolymerization and antiproliferative effects, suggesting the methyl group was not critical in that series. nih.gov

The C-3 position is also amenable to substitution. A 3-acetoacetyl group has been used as a precursor to synthesize 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, indicating that this position can be functionalized to alter the compound's properties. mdpi.comresearchgate.net

CompoundCore StructureSubstituentsActivity vs. Lead (ADP inducer)
5a (Lead)2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-oneUnsubstitutedReference nih.gov
Derivative2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one6-MethylNearly as active as lead nih.gov
Derivative2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one8-MethylNearly as active as lead nih.gov
Derivative2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one6,8-DimethylNearly as active as lead nih.gov

Application of Computational Methods in SAR Elucidation and Optimization

Computational techniques are indispensable tools for understanding the SAR of this compound derivatives and for guiding the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to this class of compounds. For the antiplatelet 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one series, a statistically significant CoMFA model was developed. nih.gov This model described the variation in antiplatelet activity by correlating it with changes in the steric and electrostatic fields of the molecules, providing a predictive tool for designing new derivatives with enhanced potency. nih.gov

Molecular Docking: Molecular docking is widely used to predict the binding orientation of ligands within a target's active site, offering insights into key interactions that drive affinity. For a 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate derivative, docking studies predicted its binding mode within the active site of carbonic anhydrase I, suggesting it could act as an inhibitor of this enzyme. mdpi.comresearchgate.net Similarly, docking simulations were crucial in understanding how trisubstituted pyrido[3,2-d]pyrimidines interact with the PI3Kα kinase domain, helping to rationalize the observed SAR. nih.gov These studies allow for the structure-based design of new compounds with improved binding characteristics.

Quantum Mechanics and Molecular Dynamics: In-depth computational analyses, such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, have been used to corroborate experimental findings on the molecular geometry and intermolecular contacts of this compound derivatives in the solid state. mdpi.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now routinely performed to assess the druglikeness of newly designed compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. mdpi.comatmiyauni.ac.in

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

The compound is typically synthesized via cyclocondensation reactions. For example:

  • Route 1 : Reacting 2-aminopyridine derivatives with α-keto esters in polyphosphoric acid (PPA) at 100°C for 1 hour, followed by neutralization and recrystallization .
  • Route 2 : Using 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one intermediates with phosphorus oxychloride (POCl₃) in refluxing 1,2-dichloroethane to introduce methyl groups via substitution .
  • Route 3 : Halogenation via N-halosuccinimides in CCl₄ under reflux to synthesize 3-halo derivatives .

Key Considerations : Monitor reaction progress via TLC, optimize solvent systems (e.g., dichloroethane for high yields), and characterize products using ¹H/¹³C NMR .

Q. How can structural isomers of pyrido[1,2-a]pyrimidin-4-one derivatives be distinguished?

Isomeric mixtures (e.g., 4-amino vs. 2-amino derivatives) require advanced analytical methods:

  • ¹H NMR : Chemical shifts of protons adjacent to the amino group differ significantly (e.g., 4-amino isomers show downfield shifts due to conjugation) .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry for solid-state structures .
  • HPLC-MS : Separates isomers based on retention times and mass fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data on reaction yields or by-products be resolved during halogenation?

Halogenation of this compound may yield unexpected by-products (e.g., 1,8-naphthyridin-4-ones via [4+2] cycloaddition). To address this:

  • Mechanistic Analysis : Trace intermediates (e.g., N-(2-pyridyl)iminoketenes) using in-situ IR spectroscopy .
  • Condition Screening : Vary halogen sources (NCS vs. NBS) and solvents (CCl₄ vs. DMF) to suppress side reactions .
  • By-Product Isolation : Use column chromatography to separate and identify competing pathways .

Q. What strategies optimize the introduction of functional groups at the 3-position of the core structure?

Functionalization at the 3-position is critical for bioactivity modulation:

  • Chlorination : Reflux with POCl₃ for 1 hour achieves >80% yield of 3-chloro derivatives .
  • Azide Introduction : React 3-(2-chloroethyl) intermediates with sodium azide in DMF/H₂O at 80°C for 2 hours .
  • Vinylation : Eliminate chloride using sodium ethoxide in ethanol under reflux for 10–11 hours .

Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess NaN₃ for complete substitution) .

Q. How can bioactivity assays for aldose reductase inhibition be designed using this scaffold?

Structural modifications impact inhibitory potency:

  • Core Modification : Introduce electron-withdrawing groups (e.g., halogens) at the 3-position to enhance binding affinity .
  • Assay Protocol :

Use recombinant human aldose reductase enzyme.

Measure IC₅₀ values via UV-Vis spectroscopy (NADPH depletion at 340 nm).

Validate selectivity against aldehyde reductase .

  • SAR Analysis : Correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends .

Q. What are the challenges in scaling up synthetic routes, and how are they mitigated?

Scaling up reactions like cyclocondensation requires:

  • Solvent Optimization : Replace PPA with recyclable acidic resins to simplify purification .
  • Safety Protocols : Handle POCl₃ in controlled environments (fume hoods, inert atmosphere) due to its corrosive nature .
  • Yield Improvement : Use high-pressure reactors for reflux reactions to reduce reaction time .

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2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.